Bienvenue dans la boutique en ligne BenchChem!

3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol

Synthetic Chemistry Building Block Design Cross-Coupling Orthogonality

This dual-brominated pyrazole-alcohol scaffold offers two chemically distinct electrophilic sites—an aryl bromide at the pyrazole 4-position and an alkyl bromide at the side-chain 3-position—enabling orthogonal, stepwise functionalization via Suzuki-Miyaura coupling and nucleophilic displacement. Unlike the mono-bromo analog (CAS 925180-06-9), this compound supports two diversity points in two synthetic steps, reducing step count and accelerating library synthesis for kinase, GPCR, and ADH-targeted programs. LC-MS verification (expected [M+H]⁺ triplet at m/z 284.95/286.95/288.95) is recommended to prevent mis-identification.

Molecular Formula C6H8Br2N2O
Molecular Weight 283.95 g/mol
Cat. No. B13462017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol
Molecular FormulaC6H8Br2N2O
Molecular Weight283.95 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C(CO)CBr)Br
InChIInChI=1S/C6H8Br2N2O/c7-1-6(4-11)10-3-5(8)2-9-10/h2-3,6,11H,1,4H2
InChIKeyBJXHEQJEZZZTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol: A Dual-Halogenated Pyrazole Building Block for Orthogonal Derivatization


3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol (CAS 2919955-11-4) is a specialty organic compound belonging to the halogenated pyrazole-alcohol class, with molecular formula C₆H₈Br₂N₂O and a molecular weight of 283.95 g/mol . Unlike the more common mono-brominated analog 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol (CAS 925180-06-9), this compound carries two bromine substituents—one at the pyrazole 4-position and a second at the 3-position of the propan-1-ol side chain—providing two chemically distinct electrophilic sites for sequential or orthogonal functionalization . The pyrazole core confers hydrogen-bond donor/acceptor capacity and metabolic stability typical of the heterocycle class, while the primary alcohol group offers additional derivatization possibilities beyond halide displacement [1].

Why Mono-Bromo or Simple Pyrazole Analogs Cannot Replace 3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol


The most obvious substitute—the mono-brominated 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol (CAS 925180-06-9)—lacks the side-chain bromine and therefore affords only a single electrophilic handle for downstream diversification, reducing synthetic convergence by one full step in sequences requiring two sequential cross-couplings or nucleophilic displacements . The parent 4-bromopyrazole (CAS 2075-45-8) eliminates the hydroxypropyl linker entirely, forfeiting the alcohol functionality that serves as a pro-nucleophile, hydrogen-bond anchor, or latent leaving group. 4-Substituted pyrazoles such as 4-methylpyrazole (fomepizole) exhibit different enzyme inhibition profiles—4-bromopyrazole is a more potent alcohol dehydrogenase inhibitor than pyrazole but has a shorter half-life (~3 h vs. ~10 h in mice) and distinct toxicity, demonstrating that even single-atom substitutions at the pyrazole 4-position alter both pharmacokinetics and pharmacodynamics [1]. Simple N-alkyl pyrazoles without the side-chain bromine preclude the orthogonal reactivity that makes the dual-brominated scaffold uniquely suited for constructing libraries via sequential palladium-catalyzed transformations.

Quantitative Differentiation Evidence for 3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol Versus Closest Analogs


Dual Bromination Confers Two Orthogonal Reactive Handles: Molecular Weight and Atom Count Comparison

The target compound possesses two bromine atoms, versus one in the closest analog 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol (CAS 925180-06-9). This results in a molecular weight of 283.95 g/mol compared to 205.05 g/mol for the mono-bromo analog—a difference of 78.90 g/mol (38.5% increase) that directly reflects the additional bromine atom at the side-chain C3 position . The presence of two chemically distinct C–Br bonds (aryl-bromine on pyrazole; alkyl-bromine on the propanol chain) creates differential reactivity profiles: the aryl bromide is suitable for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, etc.), while the alkyl bromide enables nucleophilic substitution with amines, thiols, or alkoxides under complementary conditions [1].

Synthetic Chemistry Building Block Design Cross-Coupling Orthogonality

Topological Polar Surface Area and Calculated LogP Differentiate Solubility and Permeability Profiles

The mono-bromo analog 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol has a topological polar surface area (tPSA) of 38 Ų and a calculated XLogP3 of 0.5 . Introduction of the second bromine at the side-chain 3-position increases molecular volume and polarizability. Based on the measured InChI Key difference (BJXHEQJEZZZTKG vs. YQLRCJHEXNYUIH) and the structural change from –CH₂–CH₂–CH₂OH to –CHBr–CH(CH₂OH)–, the calculated XLogP3 for the target compound is estimated to increase to approximately 1.0–1.3, reflecting enhanced lipophilicity imparted by the additional bromine. The tPSA is expected to remain near 38 Ų as the alcohol donor/acceptor count is unchanged .

Medicinal Chemistry Drug Design Physicochemical Profiling

Class-Level Evidence: 4-Bromopyrazole Core Confers Alcohol Dehydrogenase Inhibition with Defined Potency and Duration

The 4-bromopyrazole pharmacophore is an established inhibitor of liver alcohol dehydrogenase (ADH). In comparative in vivo studies, 4-bromopyrazole demonstrated a shorter half-life (~3 h) and distinct toxicity profile relative to pyrazole (~10 h half-life) in mice, yet maintained comparable overall efficacy-to-toxicity ratio [1]. 4-Bromopyrazole is more potent than pyrazole as an ADH inhibitor, while 4-methylpyrazole (fomepizole) is a potent competitive ADH inhibitor used clinically for methanol and ethylene glycol poisoning [2]. The target dual-brominated compound incorporates this 4-bromopyrazole core and adds an alkyl bromide and primary alcohol, potentially modulating enzyme binding kinetics and target residence time.

Enzymology Alcohol Dehydrogenase Inhibition Pharmacology

Procurement Differentiation: CAS-Unique Identity Prevents Mis-Shipment of Mono-Bromo Analog

The target compound (CAS 2919955-11-4) and the mono-bromo analog 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol (CAS 925180-06-9) share overlapping nomenclature in many vendor catalogs, creating a high risk of erroneous substitution. The molecular weight difference (283.95 vs. 205.05 g/mol) provides a definitive QC check: LC-MS or HRMS analysis of received material should show [M+H]⁺ at m/z 284.95/286.95 (characteristic dibromo isotope pattern) for the target compound, versus m/z 205.05/207.05 for the mono-bromo analog . The 2024 CymitQuimica catalog lists mono-bromo 3-(4-bromopyrazol-1-yl)propan-1-ol at 97-98% purity with a 5g price of €221-237, while the dual-bromo compound is a specialty item requiring custom synthesis or screening-compound sourcing channels .

Chemical Procurement Inventory Management Quality Assurance

High-Value Application Scenarios for 3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol Based on Evidence


Sequential Orthogonal Derivatization for Focused Chemical Library Synthesis

The dual C–Br bonds in 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol enable stepwise functionalization: aryl bromide at the pyrazole 4-position can undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, while the alkyl bromide at the side-chain 3-position is displaced by amines, thiols, or alkoxides under nucleophilic substitution conditions. This orthogonal reactivity, supported by the structural differentiation evidence above [1], allows a single starting material to generate two diversity points in two steps, reducing synthetic step count compared to sequential mono-bromo building block approaches. Researchers synthesizing pyrazole-focused libraries for kinase inhibitor or GPCR modulator programs can exploit this scaffold to access a broader chemical space with fewer synthetic operations.

ADH-Targeted Probe Design with Tunable Pharmacokinetics

The 4-bromopyrazole core provides validated alcohol dehydrogenase (ADH) inhibitory activity, with established in vivo potency and a half-life of ~3 hours in murine models [1]. By retaining this pharmacophore and adding a side-chain alcohol handle that can be sulfated, glucuronidated, or PEGylated, medicinal chemists can modulate compound clearance and tissue distribution. This scenario is directly supported by the class-level ADH inhibition evidence in Section 3, providing a rational starting point for designing ADH-targeted chemical probes with improved pharmacokinetic properties compared to the parent 4-bromopyrazole.

Halogen-Bond-Directed Supramolecular Assembly and Co-Crystal Engineering

The two bromine atoms in distinct chemical environments—one aromatic, one aliphatic—create differentiated halogen-bond donor sites. 4-Bromopyrazole is known to form halogen bonds comparable in strength to those of CH₃X and CF₃X donors [1]. The target compound extends this capability: the pyrazole Br serves as a σ-hole donor for co-crystallization with N-heterocyclic acceptors, while the side-chain Br can engage in orthogonal halogen-bonding motifs. This dual halogen-bond capability is structurally unique among pyrazole building blocks and enables rational crystal engineering of multi-component solids for materials science applications.

Procurement-Risk Mitigation Through CAS-Level Identity Verification

Given the high risk of mis-identification with the mono-bromo analog (CAS 925180-06-9), any procurement workflow for this compound must incorporate CAS-number verification and confirmatory LC-MS analysis at material receiving. The expected [M+H]⁺ isotope pattern for C₆H₈Br₂N₂O (1:2:1 triplet at m/z 284.95/286.95/288.95) is unmistakably distinct from the 1:1 doublet of the mono-bromo analog at m/z 205.05/207.05 [1]. This QC gate, directly supported by the procurement differentiation evidence in Section 3, prevents costly synthetic failures downstream and is an essential operational protocol for any project integrating this compound.

Quote Request

Request a Quote for 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.